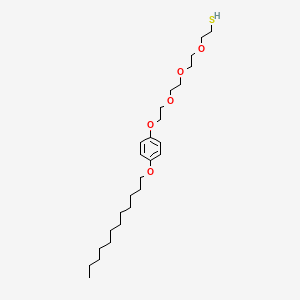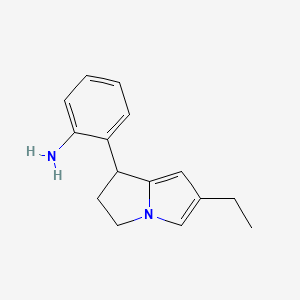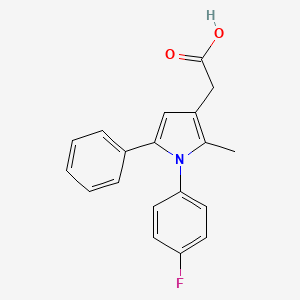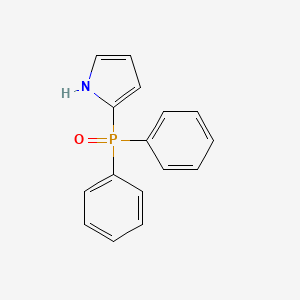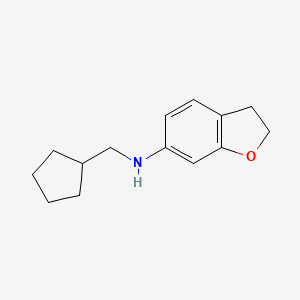
N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features a cyclopentylmethyl group attached to the nitrogen atom and an amine group at the 6th position of the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxybenzylamine derivative, followed by the introduction of the cyclopentylmethyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would likely include steps such as protection and deprotection of functional groups, selective functionalization, and purification through techniques like column chromatography or recrystallization. The choice of solvents, reagents, and reaction conditions would be optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the benzofuran ring.
科学的研究の応用
N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the cyclopentylmethyl and amine groups, making it less versatile in terms of functionalization.
N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-4-amine: Similar structure but with the amine group at the 4th position, which may alter its reactivity and biological activity.
Cyclopentylmethylamine: Lacks the benzofuran ring, resulting in different chemical and biological properties.
Uniqueness
N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine is unique due to the presence of both the cyclopentylmethyl group and the amine group on the benzofuran ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
61070-38-0 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
N-(cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C14H19NO/c1-2-4-11(3-1)10-15-13-6-5-12-7-8-16-14(12)9-13/h5-6,9,11,15H,1-4,7-8,10H2 |
InChIキー |
JIYNIAJUIDCMOD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CNC2=CC3=C(CCO3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


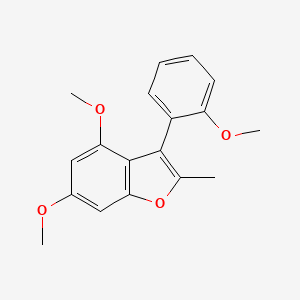
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
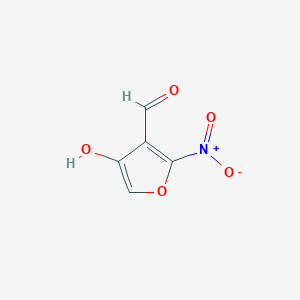
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
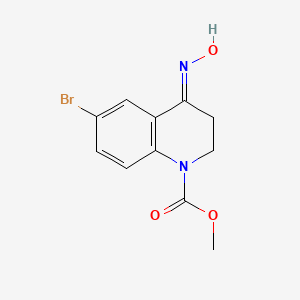

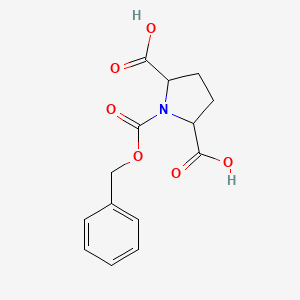
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
